molecular formula C20H23N6O6P B1207214 methyl (2S)-2-[[[(2S,5R)-5-(6-aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate

methyl (2S)-2-[[[(2S,5R)-5-(6-aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate

Cat. No.: B1207214
M. Wt: 474.4 g/mol
InChI Key: ZBSURXIIEJERBJ-KMUZCZNQSA-N
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Description

The compound “CF-1001” is a fluorinated carbon material, which is a member of the carbonaceous derivative family. Fluorinated carbon materials are known for their excellent properties, such as chemical stability, tunable bandgap, good thermal conductivity, and super-hydrophobicity . These properties make fluorinated carbon materials highly valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated carbon materials, including “CF-1001,” can be achieved through several methods:

    Direct Gas Fluorination: This method involves the direct reaction of carbon materials with fluorine gas at high temperatures.

    Indirect Fluorination: This method involves the use of fluorine-containing compounds to react with carbon materials.

    Plasma-Assisted Fluorination: This method utilizes plasma to facilitate the fluorination reaction.

Industrial Production Methods

Industrial production of fluorinated carbon materials typically involves large-scale direct gas fluorination processes. The carbon materials, such as graphite or carbon black, are exposed to fluorine gas in a controlled environment to achieve the desired fluorine content and properties .

Chemical Reactions Analysis

Types of Reactions

Fluorinated carbon materials, including “CF-1001,” undergo various types of chemical reactions:

Common Reagents and Conditions

Common reagents used in the chemical reactions of fluorinated carbon materials include:

Major Products Formed

The major products formed from the chemical reactions of fluorinated carbon materials include:

Scientific Research Applications

Properties

Molecular Formula

C20H23N6O6P

Molecular Weight

474.4 g/mol

IUPAC Name

methyl (2S)-2-[[[(2S,5R)-5-(6-aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C20H23N6O6P/c1-13(20(27)29-2)25-33(28,32-14-6-4-3-5-7-14)30-10-15-8-9-16(31-15)26-12-24-17-18(21)22-11-23-19(17)26/h3-9,11-13,15-16H,10H2,1-2H3,(H,25,28)(H2,21,22,23)/t13-,15-,16+,33?/m0/s1

InChI Key

ZBSURXIIEJERBJ-KMUZCZNQSA-N

Isomeric SMILES

C[C@@H](C(=O)OC)NP(=O)(OC[C@@H]1C=C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)OC4=CC=CC=C4

Canonical SMILES

CC(C(=O)OC)NP(=O)(OCC1C=CC(O1)N2C=NC3=C(N=CN=C32)N)OC4=CC=CC=C4

Synonyms

Cf 1001
Cf-1001

Origin of Product

United States

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